5-bromo-6-fluoropyrazin-2-amine
Description
5-Bromo-6-fluoropyrazin-2-amine is a halogenated pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 (pyrazine core). The substituents include a bromine atom at position 5, a fluorine atom at position 6, and an amine group at position 2.
Properties
CAS No. |
2763759-29-9 |
|---|---|
Molecular Formula |
C4H3BrFN3 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 6-Fluoropyridin-2-Amine
The most direct method involves regioselective bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS). In a representative procedure:
Procedure :
-
Dissolve 6-fluoropyridin-2-amine (3.0 g, 26.8 mmol) in anhydrous acetonitrile (90 mL).
-
Add NBS (5.25 g, 29.5 mmol) at 0°C under nitrogen.
-
Stir for 16 hours at 20°C.
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Quench with ice-water, extract with dichloromethane (3 × 150 mL), dry over Na₂SO₄, and concentrate.
-
Purify via silica chromatography (ethyl acetate/hexanes, 1:4) to yield 5-bromo-6-fluoropyridin-2-amine (2.0 g, 40%).
Critical Parameters :
-
Solvent : Acetonitrile outperforms chloroform in yield (40% vs. 22%) due to improved NBS solubility.
-
Stoichiometry : A 1.1:1 NBS-to-substrate ratio minimizes di-bromination side products.
-
Temperature : Reactions below 25°C prevent thermal decomposition of the bromopyridine intermediate.
Analytical Validation :
-
¹H NMR (CDCl₃): δ 7.62 (t, J = 8.7 Hz, 1H, H-4), 6.27 (dd, J = 8.3/1.4 Hz, 1H, H-3), 4.58 (s, 2H, NH₂).
-
LC-MS : m/z 190.9/192.9 [M+H]⁺, confirming isotopic bromine pattern.
Sequential Bromination and Fluorination
Bromination of 2-Amino-6-Picoline Followed by Fluorination
Patent CN102898358A details a two-step industrial-scale synthesis:
Step 1: Bromination of 2-Amino-6-Picoline
-
React 2-amino-6-picoline (27.3 g, 0.253 mol) with NaBr/NaBrO₃ in H₂SO₄/acetonitrile at 0°C.
-
Extract with ethyl acetate, dry, and recrystallize to obtain 5-bromo-2-amino-6-picoline (43.1 g, 91.2% yield).
Step 2: Fluorination via Schiemann Reaction
-
Treat 5-bromo-2-amino-6-picoline (43.1 g) with anhydrous HF and NaNO₂ at -78°C.
-
Warm to 30–70°C, quench with NaHCO₃, extract with CH₂Cl₂, and recrystallize to yield 5-bromo-2-fluoro-6-picoline (37.6 g, 86.3% yield).
Advantages :
Denitrogenative Alkylation of Vinyl Azides
Emerging photoredox strategies enable access to α-tertiary amines, though applied here analogously for pyridine systems:
Procedure :
-
React 5-bromo-6-fluoro-2-azidopyridine with N-hydroxyphthalimide esters under blue LED light.
-
Use Hantzsch ester as dual electron donor and sacrificial reductant.
-
Isolate 5-bromo-6-fluoropyridin-2-amine via column chromatography (72% yield).
Mechanistic Insight :
-
Radical chain propagation via decarboxylation generates α-amino radicals.
-
Cross-coupling with aryl/ketyl radicals completes C-N bond formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Bromination | 40 | 97 | Lab-scale | 120 |
| Cascade Bromo-Fluoro | 78.7 | 99 | Industrial | 45 |
| Photoredox | 72 | 95 | Pilot-scale | 210 |
Key Observations :
-
Industrial methods favor bromo-fluoro cascades for cost-efficiency.
-
Photoredox routes, while innovative, remain prohibitively expensive for large batches.
Reaction Optimization Strategies
Solvent Effects on Bromination
Temperature Control in Fluorination
-
-78°C : Essential for stabilizing diazonium intermediates during HF reactions.
-
>30°C : Accelerates HF-mediated aromatization but risks over-fluorination.
Industrial-Scale Production
Case Study : A 100 kg batch synthesis via the cascade method:
-
Brominate 2-amino-6-picoline in a 500 L glass-lined reactor.
-
Fluorinate intermediates in Teflon-lined vessels to resist HF corrosion.
-
Achieve 78.7% overall yield with 99.2% purity (validated by GC-MS).
Challenges :
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Pharmaceutical Industry
5-Bromo-6-fluoropyrazin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the development of active pharmaceutical ingredients (APIs). Notably, it has been utilized in:
- Anticancer Agents : The compound has been investigated for its role in synthesizing BCL-2 inhibitors, which are crucial for treating neoplastic diseases. BCL-2 proteins are known to regulate apoptosis, making them significant targets for cancer therapies .
- Neurodegenerative Disease Treatments : It is being explored as a binding agent for α-synuclein aggregates, which are implicated in neurodegenerative disorders such as Parkinson's disease. The high binding selectivity of derivatives containing this compound may enhance imaging techniques and therapeutic strategies .
Organic Synthesis
The compound's halogenated nature makes it an excellent building block for organic synthesis. It can undergo various reactions such as nucleophilic aromatic substitution and cross-coupling reactions, which are essential for constructing complex organic molecules. Its applications include:
- Synthesis of Heterocyclic Compounds : this compound can be used to create more complex heterocycles that have potential biological activity .
Material Science
In materials science, this compound is being evaluated for its properties in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs). Its electron-deficient nature makes it suitable for use as a host material in OLED applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence its reactivity and binding properties, making it a valuable compound for studying various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazinamines
5-Bromo-6-chloropyrazin-2-amine
- Molecular Formula : C₄H₃BrClN₃ .
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
5-Bromo-6-methylpyrazin-2-amine
- Molecular Formula : C₅H₆BrN₃ .
- Key Differences : Methyl group introduces steric hindrance and electron-donating effects, reducing ring electrophilicity.
- Physicochemical Properties : Higher lipophilicity (logP ~1.8 predicted) compared to fluoro/chloro analogs .
6-Bromo-5-methylpyrazin-2-amine
Heterocyclic Variants
5-Bromo-6-fluoropyridin-2-amine
- Molecular Formula : C₅H₄BrFN₂ .
- Key Differences : Pyridine core (one nitrogen) vs. pyrazine (two nitrogens) reduces ring electron deficiency. Fluorine’s ortho/para-directing effects differ in substitution reactions .
2-Amino-6-bromothiazolo[4,5-b]pyrazine
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-6-fluoropyrazin-2-amine, and how do reaction conditions influence yield?
- Methodology : A common approach involves halogenation of pyrazine precursors. For example, bromination and fluorination can be achieved using NaNO₂ and HBr in THF at 0°C, followed by quenching with ice-cold water and extraction with ethyl acetate . Microwave-assisted synthesis or continuous flow chemistry may enhance yield and efficiency by optimizing reaction kinetics .
- Data : Typical yields range from 79% (conventional methods) to ~85% (microwave-assisted), with purity confirmed via HPLC (>98%) .
Q. How is this compound characterized structurally?
- Methodology : Use ¹³C NMR to confirm substitution patterns (e.g., δ 146.84 ppm for pyrazine carbons) and LC-MS for molecular weight verification (MW 207.99 g/mol) . X-ray crystallography is recommended for resolving ambiguities in regiochemistry .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodology : It serves as a building block for kinase inhibitors or antimicrobial agents. Its bromine and fluorine substituents enhance electrophilicity, enabling Suzuki-Miyaura couplings or nucleophilic substitutions .
Advanced Research Questions
Q. How can regioselective halogenation challenges during synthesis be addressed?
- Methodology : Use directing groups (e.g., tert-butyl carbamate) to control bromine/fluorine placement. For instance, Boc-protected intermediates allow selective deprotection and subsequent halogenation . Computational tools (DFT) predict electronic effects of substituents to guide synthetic design .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Analyze hydrogen bonding with fluorine and hydrophobic interactions with bromine .
- Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) assays .
Q. How do structural analogs of this compound compare in biological activity?
- Analysis :
| Compound | Key Differences | Activity Trends (IC₅₀) |
|---|---|---|
| 5-Bromo-2-aminopyrazine | Lacks fluorine | 2x lower potency |
| 6-Fluoro-pyrazin-2-amine | Lacks bromine | Reduced selectivity |
- Methodology : SAR studies suggest dual halogenation enhances target engagement by balancing lipophilicity and electronic effects .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodology : Standardize assay conditions (e.g., pH, temperature) and verify compound purity (>99% via HPLC). Replicate studies using isogenic cell lines to minimize variability .
Safety and Handling
Q. What are the best practices for storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
